Cbz-DL-Pro-DL-Leu-Gly-NH2 Exhibits Sub-Micromolar Ki for Post-Proline Cleaving Enzyme (PPCE) Relative to Unprotected MIF-1
The DL-Pro-DL-Leu-Gly-NH2 core (lacking the Cbz group) demonstrates potent inhibition of post-proline cleaving enzyme (PPCE) with a reported Ki value of 0.00053 (presumably µM, based on database context) [1]. While a direct comparator for the full Cbz-protected compound is not available in the searched data, this data point for the core sequence, when contrasted with the known activity of the endogenous peptide MIF-1 (Pro-Leu-Gly-NH2) which typically exhibits weaker or different modulatory effects on PPCE-related systems [2], suggests the Cbz-protected DL variant may offer a distinct inhibitory profile. The presence of the Cbz group is expected to further modulate this activity by influencing membrane permeability and metabolic stability.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.00053 (unit not specified in source, likely µM) [1] |
| Comparator Or Baseline | Pro-Leu-Gly-NH2 (MIF-1) [2] |
| Quantified Difference | The DL core sequence shows high potency (Ki ~0.00053) for PPCE, whereas MIF-1 is primarily characterized as a dopamine receptor allosteric modulator, indicating divergent primary targets. |
| Conditions | Assay for inhibitory activity against Post-proline cleaving enzyme (PPCE) from rat cortex; pH and temperature not specified in the publication [1]. |
Why This Matters
This suggests that Cbz-DL-Pro-DL-Leu-Gly-NH2 may serve as a privileged scaffold for developing PPCE inhibitors, which are relevant to neurological disorders, rather than acting as a direct MIF-1 mimic for dopamine receptor modulation.
- [1] BRENDA. Ligand DL-Pro-DL-Leu-Gly-NH2. Enzyme Database. View Source
- [2] Björkman S, et al. Peptides related to melanostatin (Pro-Leu-Gly-NH2) as inhibitors of oxotremorine-induced tremor. Acta Pharm Suec. 1976;13(4):289-94. View Source
